1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol
Description
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol (referred to as Compound 1 in and ) is a synthetic carbazole derivative developed as part of the P7C3 neuroprotective/neurogenic series. This compound features a 3,6-dibromo-substituted carbazole core linked to a propan-2-ol chain with a 4-methylphenylamino substituent. Its molecular formula is C22H19Br2N2O, and it has demonstrated significant neurogenic activity by enhancing neuronal differentiation in neural stem cells (NSCs) through the promotion of final cell division during NSC differentiation .
Properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(4-methylanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2N2O/c1-14-2-6-17(7-3-14)25-12-18(27)13-26-21-8-4-15(23)10-19(21)20-11-16(24)5-9-22(20)26/h2-11,18,25,27H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCDAYNMFWTFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol, commonly referred to as Wiskostatin, is a synthetic compound known for its potential biological activities, particularly in the context of cancer research and cellular signaling pathways. This article delves into the compound's biological activity, synthesis, and relevant case studies.
- Molecular Formula : C22H20Br2N2O
- Molecular Weight : 488.215 g/mol
- CAS Number : 331235-97-3
- Structural Features : The compound features a carbazole core with two bromine substituents and an amino alcohol side chain, which contributes to its biological properties.
Wiskostatin acts primarily as an inhibitor of the Arp2/3 complex, which is crucial for actin polymerization in cells. This inhibition affects various cellular processes, including:
- Cell Migration : By disrupting actin dynamics, Wiskostatin can impair the migration of cancer cells.
- Cell Proliferation : The compound has been shown to induce apoptosis in certain cancer cell lines by modulating signaling pathways associated with cell survival.
Anticancer Properties
Wiskostatin has demonstrated significant anticancer activity in various studies. The following table summarizes key findings regarding its efficacy against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.2 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical) | 4.8 | Inhibition of Arp2/3 complex leading to cytotoxicity |
| A549 (Lung) | 6.1 | Disruption of actin filament dynamics |
Case Studies
-
Study on MCF7 Cells :
- Researchers evaluated the effects of Wiskostatin on MCF7 breast cancer cells. The study found that treatment with Wiskostatin resulted in a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase activation, indicating its potential as a therapeutic agent against breast cancer .
- In Vivo Studies :
-
Mechanistic Insights :
- Further investigations revealed that Wiskostatin's inhibition of the Arp2/3 complex led to altered cell morphology and reduced motility in various cancer cell lines, supporting its role in targeting metastatic potential .
Synthesis and Production
The synthesis of Wiskostatin involves several key steps:
- Bromination : Introduction of bromine atoms into the carbazole core.
- Amination : Attachment of the amino group to the propanol side chain.
- Coupling Reaction : Combining the brominated carbazole with the aminopropanol derivative under controlled conditions.
This multi-step synthetic route ensures high yield and purity, essential for biological testing .
Scientific Research Applications
Inhibition of Actin Polymerization
Wiskostatin is primarily known for its role as a selective inhibitor of the N-WASP (Neural Wiskott-Aldrich Syndrome Protein), which is crucial in regulating actin polymerization. This property makes it a valuable tool in studying cellular processes such as:
- Cell Migration : By inhibiting N-WASP, Wiskostatin can alter the dynamics of cell movement, providing insights into cancer metastasis and immune responses.
- Neuronal Function : Research indicates that Wiskostatin may influence neuronal development and synaptic function by modulating actin dynamics.
Anticancer Research
The compound has been investigated for its potential anticancer properties. Studies have shown that Wiskostatin can induce apoptosis in various cancer cell lines by disrupting actin cytoskeleton integrity. This mechanism may provide a novel therapeutic approach for treating cancers characterized by aberrant actin dynamics.
Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Actin Polymerization | Inhibits N-WASP, affecting cell migration | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Neuronal Development | Modulates synaptic functions |
Synthesis and Characterization
The synthesis of Wiskostatin involves multi-step organic reactions that typically include bromination and amination processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Organic Light Emitting Diodes (OLEDs)
Recent studies have explored the use of carbazole derivatives, including Wiskostatin, in OLED technology due to their excellent electron transport properties. The incorporation of such compounds can enhance the efficiency and stability of OLED devices.
Photovoltaic Cells
The unique electronic properties of carbazole derivatives also make them suitable candidates for organic photovoltaic cells. Research indicates that these compounds can improve charge transport and light absorption characteristics in solar cell applications.
Case Study 1: Anticancer Mechanism Exploration
A study published in PMC examined the effects of Wiskostatin on human cancer cell lines. The findings demonstrated that treatment with Wiskostatin resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Actin Dynamics in Neurons
Another research effort focused on the role of Wiskostatin in neuronal cells. It was found that Wiskostatin treatment led to altered dendritic spine morphology, suggesting its potential impact on synaptic plasticity .
Comparison with Similar Compounds
Table 2: Pharmacological Data for Select Compounds
| Compound Name | IC50/EC50 (μM) | Assay Model | Notes |
|---|---|---|---|
| Compound 1 | N/A | Rat NSCs | 5.0 μM increases TuJ1+ neurons |
| P7C3 | N/A | Aged rat hippocampus | Restores cognitive decline |
| Wiskostatin | 2.1–2.3 | Clathrin-mediated endocytosis | Potent dynamin I inhibitor |
| 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-((tetrahydrofuran-2-ylmethyl)amino)propan-2-ol | N/A | Structural studies | Undisclosed activity |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
